Alloxanic acid

概要

説明

準備方法

Alloxanic acid can be synthesized through the oxidation of uric acid using nitric acid. Another method involves the oxidation of barbituric acid by chromium trioxide

化学反応の分析

Alloxanic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form alloxan, which is a key intermediate in various biochemical processes.

Reduction: Partial reduction of alloxan with hydrogen sulfide can yield alloxantin.

Substitution: It can participate in substitution reactions, particularly involving its carboxylic acid group.

Common reagents used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. The major products formed from these reactions are alloxan and alloxantin .

科学的研究の応用

Diabetes Research

Alloxan is widely recognized for its capability to induce diabetes in experimental models, particularly in rodents. This property stems from its selective toxicity to insulin-producing beta cells in the pancreas. The mechanism involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death.

Case Studies

- In a study examining the effects of pH on alloxan's diabetogenic action, it was found that lower pH levels enhanced the incidence of diabetes when alloxan was administered . This suggests that the chemical environment can significantly influence the efficacy of alloxan as a diabetogen.

Electrochemical Detection Methods

Recent advancements have led to the development of electrochemical methods for detecting alloxan and its derivatives in food products and biological samples. These methods utilize techniques such as cyclic voltammetry and differential pulse voltammetry.

Key Findings

- A study reported a voltammetric technique for quantifying alloxan in refined wheat flour, demonstrating high sensitivity and reproducibility . This method is crucial for assessing food safety, particularly since alloxan is sometimes added to flour products.

Food Industry Applications

Alloxanic acid's role extends beyond medical research into the food industry. It is sometimes used as an additive in flour to improve texture and color.

Health Implications

- The presence of alloxan in food products raises concerns about potential health risks, particularly regarding its diabetogenic properties when consumed over time .

Pharmaceutical Research

The pharmaceutical industry utilizes alloxan and its derivatives for testing the efficacy of antidiabetic drugs. By inducing diabetes in animal models, researchers can evaluate how new medications affect blood glucose levels and beta-cell function.

Research Insights

作用機序

Alloxanic acid exerts its effects primarily through the inhibition of enzymes. It is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The inhibition mechanism involves the interaction of this compound with the active site of the enzyme, preventing the binding of the substrate.

In diabetes research, this compound and its related compounds generate reactive oxygen species (ROS) in pancreatic beta cells, leading to cell death and the induction of diabetes .

類似化合物との比較

Alloxanic acid is similar to several other compounds, including:

Alloxan: Both compounds are derivatives of pyrimidine and are used in diabetes research.

Barbituric Acid: This compound is a precursor in the synthesis of this compound.

Urease Inhibitors: This compound is unique among urease inhibitors due to its potent inhibitory effect and specific interaction with the enzyme.

生物活性

Alloxanic acid, a derivative of alloxan, is a compound that has garnered attention in the field of biochemical research due to its significant biological activity. It is primarily recognized for its role in inducing diabetes in experimental models and its potential therapeutic applications. This article delves into the biological activities of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

This compound is formed through the rearrangement of alloxan under physiological conditions. Its chemical structure allows it to interact with various biological molecules, influencing metabolic pathways significantly. Research indicates that this compound can inhibit urease, an enzyme critical for nitrogen metabolism in plants and microorganisms .

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₂O₃ |

| Molecular Weight | 116.08 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

Antidiabetic Effects

This compound has been extensively studied for its antidiabetic properties. It is known to induce diabetes in laboratory animals by selectively destroying insulin-producing beta cells in the pancreas. This characteristic makes it a valuable tool for studying diabetes mechanisms and potential treatments .

Urease Inhibition

The inhibition of urease by this compound has implications for both agricultural and medical fields. By inhibiting this enzyme, this compound can affect nitrogen metabolism, which is crucial for plant growth and soil health . The inhibition mechanism involves the interaction with thiol groups (-SH) in the enzyme, leading to decreased enzymatic activity.

Antioxidant Activity

Recent studies have suggested that this compound exhibits antioxidant properties. This activity is beneficial in reducing oxidative stress, which is linked to various chronic diseases, including diabetes and cardiovascular disorders .

Table 2: Summary of Biological Activities

Case Study 1: Induction of Diabetes in Rats

A study conducted by researchers demonstrated that administration of this compound resulted in significant hyperglycemia in rat models. The study highlighted the compound's role in selectively targeting pancreatic cells, leading to impaired insulin secretion. The findings suggest that this compound can serve as a reliable model for studying diabetes pathophysiology .

Case Study 2: Urease Inhibition Effects

Another investigation focused on the effects of this compound on urease activity in soil microorganisms. The results indicated a marked decrease in urease activity upon treatment with this compound, suggesting potential applications in agricultural practices to enhance soil health by managing nitrogen levels .

特性

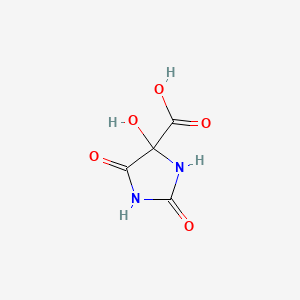

IUPAC Name |

4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYRIKKNHXERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(NC(=O)N1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963717 | |

| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-44-0 | |

| Record name | 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。